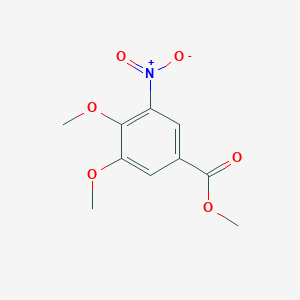

Methyl 3,4-dimethoxy-5-nitrobenzoate

Description

Contextualization within Aromatic Ester Chemistry

Aromatic esters, such as Methyl 3,4-dimethoxy-5-nitrobenzoate, are a well-established class of organic compounds. Their synthesis and reactions are fundamental topics in organic chemistry. A key reaction for the formation of nitroaromatic compounds is electrophilic aromatic substitution, specifically nitration. aiinmr.com In this type of reaction, a nitronium ion (NO₂⁺) acts as the electrophile, attacking the electron-rich benzene (B151609) ring. The presence of activating groups (like methoxy (B1213986) groups) and deactivating groups (like the methyl ester and nitro groups) on the ring directs the position of further substitution.

The synthesis of this compound would typically involve the nitration of a precursor, methyl 3,4-dimethoxybenzoate. The nitration is generally carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. orgsyn.orgrsc.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion. The reaction conditions, such as temperature and reaction time, are crucial to control the extent of nitration and prevent the formation of unwanted byproducts.

Significance as a Precursor and Intermediate in Organic Synthesis

The true significance of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules. The nitro group, in particular, is a valuable functional group in organic synthesis. It can be readily reduced to an amino group (-NH₂), which then opens up a wide array of possible chemical transformations. This amino derivative can participate in reactions such as diazotization, acylation, and the formation of heterocyclic rings.

The presence of the two methoxy groups and the methyl ester further enhances its synthetic potential, providing additional sites for modification or influencing the reactivity of the aromatic ring. This makes this compound a valuable building block for constructing molecules with specific functionalities and three-dimensional arrangements. Aromatic nitro compounds, in general, are crucial intermediates in the production of a wide range of products including dyes, pharmaceuticals, and agrochemicals. aiinmr.com

Overview of Research Trajectories

Research involving compounds structurally related to this compound often points towards their application in medicinal chemistry. For instance, substituted nitroaromatic compounds are key intermediates in the synthesis of various pharmaceuticals. A notable example is the use of a related nitrobenzoate derivative in the synthesis of Gefitinib, an anticancer drug. nih.gov

The research trajectory for this compound is therefore likely focused on its role as a precursor to biologically active molecules. The reduction of the nitro group to an amine would yield methyl 3-amino-4,5-dimethoxybenzoate. This amino compound can then be used as a starting material for the synthesis of various heterocyclic systems, such as quinazolines, which are known to exhibit a broad range of biological activities, including anticancer and antimicrobial properties. The strategic placement of the methoxy groups can influence the pharmacological profile of the final molecule. Future research is expected to continue exploring the utility of this and similar nitroaromatic esters as key building blocks in the discovery and development of new therapeutic agents.

Properties

IUPAC Name |

methyl 3,4-dimethoxy-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6/c1-15-8-5-6(10(12)17-3)4-7(11(13)14)9(8)16-2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSPPWMPFLPNON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for Methyl 3,4 Dimethoxy 5 Nitrobenzoate

Esterification Approaches

Esterification is a key transformation in one of the primary synthetic routes to Methyl 3,4-dimethoxy-5-nitrobenzoate. This approach focuses on converting the carboxylic acid group of 3,4-Dimethoxy-5-nitrobenzoic acid into the corresponding methyl ester. This can be achieved through direct esterification or, in principle, via transesterification pathways.

Direct Esterification of 3,4-Dimethoxy-5-Nitrobenzoic Acid

The most common method for this conversion is the direct, acid-catalyzed reaction between 3,4-Dimethoxy-5-nitrobenzoic acid and methanol (B129727), a process known as Fischer-Speier esterification. mdpi.com This is an equilibrium-controlled reaction where the carboxylic acid and alcohol react to form an ester and water. study.comtruman.edu To achieve high yields, the equilibrium must be shifted toward the product side.

A variety of catalytic systems can be employed to facilitate the esterification of substituted benzoic acids. The choice of catalyst is crucial for achieving efficient conversion under viable reaction conditions.

Brønsted Acids: Strong mineral acids such as sulfuric acid (H₂SO₄) and organic sulfonic acids like p-toluenesulfonic acid (p-TsOH) are the most traditional and widely used catalysts for Fischer esterification. mdpi.comtruman.edugoogle.com They function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol. study.com Polyfluoroalkanesulfonic acids have also been utilized, demonstrating high efficacy in the esterification of nitrobenzoic acids.

Lewis Acids: Metal-based catalysts, acting as Lewis acids, are also effective. Compounds of titanium, zirconium, and tin can catalyze the reaction, often at higher temperatures than protonic acids. google.comrug.nl For instance, zirconocene complexes have been shown to be effective, moisture-tolerant catalysts for the esterification of substituted benzoic acids. nih.gov

Solid Acid Catalysts: To simplify catalyst removal and recycling, heterogeneous solid acid catalysts have been developed. These include materials like modified Montmorillonite K10 clay and sulfated zirconia. ijstr.org These catalysts offer the advantage of being easily filtered from the reaction mixture, making the workup process more straightforward and environmentally friendly.

| Catalyst Type | Examples | Typical Conditions | Key Advantages |

|---|---|---|---|

| Brønsted Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | Excess methanol, reflux temperature | Low cost, high activity |

| Lewis Acids | Zirconocene complexes, Tin(II) compounds | Often higher temperatures (>180 °C for some) | High activity, moisture tolerance (for some) |

| Solid Acids | Modified Montmorillonite K10, Sulfated Zirconia | Solvent-free or with solvent, reflux | Easily separable, recyclable |

To maximize the yield of this compound, several reaction parameters must be optimized to drive the esterification equilibrium to completion.

Reagent Stoichiometry: Using a large excess of the alcohol (methanol) is a common strategy to shift the equilibrium towards the ester product, according to Le Châtelier's principle. truman.edugoogle.com

Water Removal: The water produced as a byproduct can hydrolyze the ester, reversing the reaction. truman.edu Therefore, its continuous removal is critical. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus if a suitable solvent is used, or by employing dehydrating agents. For simple methyl esters, refluxing in excess methanol followed by workup is often sufficient. truman.edu

Temperature and Reaction Time: The rate of esterification is temperature-dependent. Reactions are typically run at the reflux temperature of the alcohol. truman.edu Microwave-assisted organic synthesis (MAOS) has emerged as a technique to significantly reduce reaction times by heating solvents in sealed vessels above their atmospheric boiling points. researchgate.netusm.my For substituted benzoic acids, microwave-optimized conditions at temperatures around 130-150°C have proven effective. researchgate.netusm.myacademicpublishers.org

Purity of Reactants: The starting carboxylic acid should be thoroughly dry, as any initial water will unfavorably affect the reaction equilibrium. truman.edu

Transesterification Pathways

Transesterification is another potential, though less direct, method for synthesizing the target compound. This process involves the reaction of an existing ester with an alcohol in the presence of a catalyst to produce a different ester. For this specific synthesis, one could theoretically start with a different alkyl ester of 3,4-dimethoxy-5-nitrobenzoic acid and react it with methanol. This process is also an equilibrium reaction and would require a large excess of methanol to proceed to completion. While widely used in processes like biodiesel production, it is less common for the synthesis of simple methyl esters when the corresponding carboxylic acid is available. The use of an incorrect alcohol as a solvent during reactions or workup can lead to unintended transesterification as a side reaction.

Aromatic Functionalization and Ring System Construction

This alternative synthetic route involves first preparing the methyl ester of the unsubstituted benzoic acid, followed by the introduction of the nitro group onto the aromatic ring. This strategy hinges on the ability to control the regiochemistry of the electrophilic aromatic substitution reaction.

Regioselective Nitration of Dimethoxybenzoate Precursors

The key step in this pathway is the regioselective nitration of Methyl 3,4-dimethoxybenzoate. The position of the incoming nitro group is determined by the directing effects of the substituents already present on the benzene (B151609) ring: two methoxy (B1213986) groups (-OCH₃) and a methyl ester group (-COOCH₃).

Directing Effects of Substituents:

Methoxy Groups (-OCH₃): The two methoxy groups are strong activating groups. lumenlearning.comlibretexts.org The oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, increasing the electron density, particularly at the ortho and para positions. pressbooks.publibretexts.org Thus, methoxy groups are powerful ortho, para-directors. libretexts.orgmasterorganicchemistry.com

Methyl Ester Group (-COOCH₃): The methyl ester group is a deactivating group. The carbonyl group is strongly electron-withdrawing through both resonance and inductive effects, which decreases the electron density of the aromatic ring and makes it less reactive towards electrophiles. rsc.orgchegg.com This deactivating effect directs incoming electrophiles to the meta position. masterorganicchemistry.comechemi.com

Regiochemical Outcome: In Methyl 3,4-dimethoxybenzoate, the positions are numbered relative to the ester group at C1. The methoxy groups are at C3 and C4. The directing effects are as follows:

The C4-methoxy group directs ortho to C3 and C5.

The C3-methoxy group directs ortho to C2 and C4, and para to C6.

The C1-ester group directs meta to C3 and C5.

The positions C2 and C6 are strongly activated by the adjacent methoxy groups. The C5 position is activated (ortho) by the C4-methoxy group and is also meta to the deactivating ester group. The confluence of these directing effects, particularly the strong activation provided by the para-methoxy group, overwhelmingly favors electrophilic attack at the C5 position, leading to the desired product, this compound. A patent describes the nitration of Methyl 3,4-dimethoxybenzoate using a mixture of nitric and sulfuric acid in acetic acid to yield the nitrated product, which is referred to as compound IV (specifically, methyl 2-nitro-4,5-dimethoxybenzoate, using a different numbering system relative to the nitro group). google.com

The reaction is typically performed using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. aiinmr.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). ma.edu Careful temperature control is essential to prevent over-nitration and the formation of byproducts. orgsyn.org

| Precursor | Reagents | Temperature | Typical Yield | Reference |

|---|---|---|---|---|

| Methyl Benzoate (B1203000) | Conc. HNO₃, Conc. H₂SO₄ | 0–15 °C | 81–85% | orgsyn.org |

| Methyl 3,4-dimethoxybenzoate | 45% HNO₃, 70% H₂SO₄ in Acetic Acid | 25–150 °C | Not specified | google.com |

| Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 66% HNO₃ in Acetic Acid/Acetic Anhydride | 0–5 °C | Not specified | mdpi.com |

Methylation Strategies for Hydroxylated Benzoates

Another key synthetic strategy involves the methylation of hydroxyl groups on a pre-functionalized benzoate ring. This is particularly relevant when starting from naturally abundant precursors like gallic acid derivatives.

This synthetic route involves the nitration of a dihydroxybenzoate ester followed by methylation. The O-methylation of the two phenolic hydroxyl groups in Methyl 3,4-dihydroxy-5-nitrobenzoate can be achieved using a variety of methylating agents in the presence of a base.

Commonly employed methylating agents include dimethyl sulfate (DMS) and methyl iodide. The reaction is typically carried out in a polar aprotic solvent, such as acetone or DMF, with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). The base deprotonates the acidic phenolic hydroxyl groups to form phenoxide ions, which then act as nucleophiles, attacking the methylating agent in a Williamson ether synthesis-type reaction to form the methoxy groups. Careful control of stoichiometry (at least two equivalents of the methylating agent and base) is required to ensure complete methylation of both hydroxyl groups.

Vanillin, a readily available starting material, provides an alternative and efficient pathway to the target molecule. This multi-step synthesis involves:

Nitration of Vanillin: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is first nitrated to produce 5-Nitrovanillin.

Methylation of 5-Nitrovanillin: The remaining phenolic hydroxyl group of 5-nitrovanillin is then methylated. This reaction can be effectively carried out using dimethyl sulfate to yield 3,4-dimethoxy-5-nitrobenzaldehyde. wikipedia.org A reported synthesis using this method achieved a yield of 91%. wikipedia.org

Oxidation and Esterification: The final steps involve the oxidation of the aldehyde group in 3,4-dimethoxy-5-nitrobenzaldehyde to a carboxylic acid, followed by esterification to form the methyl ester. The oxidation can be performed using strong oxidizing agents like potassium permanganate. The resulting carboxylic acid is then subjected to Fischer esterification, reacting with methanol in the presence of a strong acid catalyst (like H₂SO₄) to produce the final product, this compound.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of safer, more efficient, and environmentally benign processes. These principles are particularly relevant to nitration reactions, which are notoriously hazardous when performed on a large scale using traditional batch methods.

Continuous Flow Synthesis for Nitroaromatic Compounds

Continuous flow synthesis has emerged as a powerful technology that offers significant advantages for the synthesis of nitroaromatic compounds. rsc.orgresearchgate.net In a flow reactor, small volumes of reactants are continuously mixed and reacted in a microchannel or packed bed reactor. This approach provides superior control over reaction parameters such as temperature, pressure, and reaction time. rsc.org

Key benefits of continuous flow nitration include:

Enhanced Safety: The small reaction volumes and superior heat dissipation dramatically reduce the risks of thermal runaways and explosions associated with batch nitrations. rsc.orgresearchgate.net

Improved Yield and Selectivity: Precise control over stoichiometry and temperature often leads to higher yields and reduced formation of unwanted byproducts, such as di- and tri-nitrated compounds. rsc.org

Scalability: Scaling up production is achieved by running the process for a longer duration or by using multiple reactors in parallel, which is often safer and more straightforward than scaling up batch reactors. researchgate.net

Sustainability: Flow processes can lead to reduced solvent usage and waste generation, aligning with the principles of green chemistry. Some processes even incorporate waste acid recycling to improve economic viability. rsc.org

Recent studies have demonstrated the development of efficient and scalable continuous-flow microreaction processes for the mononitration of various aromatic compounds, achieving high yields (up to 99.3% in one case) and excellent selectivity. rsc.orgresearchgate.net This technology presents a safe, efficient, and sustainable solution for the industrial production of nitroaromatic compounds like the precursors to this compound. researchgate.net

Catalytic Oxidative Esterification Approaches

Catalytic oxidative esterification represents a direct and atom-economical approach for the synthesis of esters from aldehydes. This methodology circumvents the need for the preparation and isolation of the corresponding carboxylic acid, proceeding directly from the aldehyde precursor, in this case, 3,4-dimethoxy-5-nitrobenzaldehyde. This section explores various catalytic systems that could be applied to the synthesis of this compound. While literature specifically detailing the catalytic oxidative esterification of 3,4-dimethoxy-5-nitrobenzaldehyde is not abundant, several robust catalytic methods have been developed for a wide range of substituted benzaldehydes, which are applicable by extension.

The general transformation involves the oxidation of the aldehyde in the presence of methanol, facilitated by a catalyst, to yield the methyl ester directly. The precursor, 3,4-dimethoxy-5-nitrobenzaldehyde, is readily synthesized by the nitration of 3,4-dimethoxybenzaldehyde (veratraldehyde) using concentrated nitric acid in glacial acetic acid. chemicalbook.com

Vanadium-Catalyzed Systems

A notable method for the oxidative esterification of aldehydes utilizes a vanadium-based catalytic system. organic-chemistry.org This approach employs catalytic amounts of vanadium pentoxide (V₂O₅) in combination with hydrogen peroxide (H₂O₂) as the oxidant. organic-chemistry.org The reaction proceeds efficiently in methanol, converting various aromatic aldehydes into their corresponding methyl esters under mild conditions. organic-chemistry.org This method is advantageous due to its cost-effectiveness, high efficiency, and environmentally benign nature, avoiding harsh reagents. organic-chemistry.org The proposed mechanism involves the formation of a hemiacetal intermediate from the aldehyde and methanol, which is then oxidized by the vanadium-peroxide species to the final ester product. organic-chemistry.org

Table 1: Vanadium-Catalyzed Oxidative Esterification of Various Aldehydes This table showcases the general applicability of the V₂O₅/H₂O₂ system to various aldehydes, suggesting its potential for the synthesis of this compound.

| Aldehyde Substrate | Catalyst System | Solvent | Reaction Time | Yield (%) |

| Benzaldehyde | V₂O₅ / H₂O₂ | Methanol | 1.5 h | 94 |

| 4-Nitrobenzaldehyde | V₂O₅ / H₂O₂ | Methanol | 0.5 h | 98 |

| 4-Chlorobenzaldehyde | V₂O₅ / H₂O₂ | Methanol | 1.0 h | 96 |

| 4-Methoxybenzaldehyde | V₂O₅ / H₂O₂ | Methanol | 2.0 h | 92 |

| Cinnamaldehyde | V₂O₅ / H₂O₂ | Methanol | 1.5 h | 90 |

Data sourced from a study on the catalytic oxidative esterification of aldehydes using V₂O₅-H₂O₂. organic-chemistry.org

N-Heterocyclic Carbene (NHC) Organocatalysis

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the oxidative esterification of aldehydes. In these systems, the NHC catalyst reacts with the aldehyde to form a Breslow intermediate. This intermediate is then oxidized to an acyl azolium species, which readily reacts with an alcohol nucleophile (methanol) to release the ester product and regenerate the NHC catalyst. nih.gov

Different oxidants can be employed, ranging from stoichiometric reagents like 3,3',5,5'-tetra-tert-butyldiphenoquinone (DQ) to more sustainable options like molecular oxygen (O₂), often in combination with co-catalysts such as electron transfer mediators (ETMs). nih.gov For instance, aerobic oxidative esterification of aryl aldehydes has been achieved using thiamine (Vitamin B1) as the NHC precursor, furnishing esters in moderate to good yields. nih.gov The versatility of NHC catalysis allows for a broad substrate scope, including various substituted aromatic aldehydes. nih.gov

Table 2: Examples of NHC-Catalyzed Aerobic Oxidative Esterification Illustrates the potential of NHC systems for converting substituted aldehydes, which could be analogous to 3,4-dimethoxy-5-nitrobenzaldehyde.

| Aldehyde Substrate | NHC Precursor / Co-catalyst | Oxidant | Yield (%) |

| 4-Nitrobenzaldehyde | Thiamine (Vitamin B1) | O₂ (air) | 61 (on 10 mmol scale) |

| Aromatic Aldehydes | Triazolium Salt / DBU / FePc | O₂ (air) | 57-95 |

| α,β-Unsaturated Aldehydes | Triazolium Salt / DBU / FePc | O₂ (air) | 52-92 |

Data derived from research on oxidative N-Heterocyclic Carbene catalysis. nih.gov

Heterogeneous Catalysis with Noble Metals

The development of heterogeneous catalysts is of significant interest for sustainable chemical synthesis due to their ease of separation and recyclability. A green protocol for the oxidative esterification of arylaldehydes has been developed using palladium nanoparticles (Pd NPs) supported on chitosan-starch functionalized Fe₃O₄ microspheres. researchgate.net This magnetically separable nanocatalyst efficiently facilitates the direct esterification of various aldehydes with methanol, using molecular oxygen as the sole oxidant. researchgate.net The reaction proceeds under mild conditions without the need for harsh chemicals, achieving excellent yields. researchgate.net Such systems demonstrate high catalytic activity and stability, making them promising candidates for industrial applications. researchgate.net

Photocatalytic Approaches

Photocatalysis offers an alternative green pathway for oxidative esterification, harnessing light energy to drive the chemical transformation. Systems using graphitic carbon nitride (g-C₃N₄) have been explored for this purpose. For example, palladium supported on g-C₃N₄ (Pd@g-C₃N₄) has been utilized for the direct oxidative esterification of alcohols, and related systems can be adapted for aldehydes. researchgate.net Another approach involves using coupled V₂O₅–ZnO materials as photocatalysts, which have demonstrated high efficiency in converting benzaldehyde to ethyl benzoate under UV irradiation. researchgate.net These metal-free or metal-supported semiconductor systems can activate the aldehyde substrate, leading to efficient and selective ester formation under mild, additive-free conditions. researchgate.net

Chemical Transformations and Reaction Pathways of Methyl 3,4 Dimethoxy 5 Nitrobenzoate

Hydrolytic Cleavage of the Ester Moiety

The ester functional group in methyl 3,4-dimethoxy-5-nitrobenzoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and methanol (B129727). This transformation can be achieved under both basic (saponification) and acidic conditions.

Saponification to 3,4-Dimethoxy-5-Nitrobenzoic Acid

Saponification is the base-promoted hydrolysis of an ester. In the case of this compound, this reaction is a common and efficient method for the synthesis of 3,4-dimethoxy-5-nitrobenzoic acid. The process typically involves heating the ester in an aqueous or alcoholic solution with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide.

The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide (B1231860) leaving group, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. A general procedure for a similar compound, methyl 3,4-dimethoxy-6-nitrobenzoate, involves warming a methanolic suspension of the ester with an aqueous solution of sodium hydroxide. prepchem.com After the reaction is complete, evaporation of the methanol and acidification of the remaining aqueous solution with a mineral acid like hydrochloric acid precipitates the carboxylic acid. prepchem.com High yields are typically obtained with this method. orgsyn.org

| Reactant | Reagents | Conditions | Product | Yield |

| This compound | 1. Sodium Hydroxide (aq) / Methanol2. Hydrochloric Acid | Heating | 3,4-Dimethoxy-5-nitrobenzoic acid | High |

Acid-Catalyzed Hydrolysis

The ester can also be hydrolyzed under acidic conditions, a reaction that is the reverse of Fischer esterification. bond.edu.au This process is typically carried out by heating the ester in water with a catalytic amount of a strong mineral acid, such as sulfuric acid or hydrochloric acid.

The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, methanol is eliminated, and the carboxylic acid is formed. This reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions. quora.com To drive the reaction to completion, it is often necessary to use a large excess of water.

| Reactant | Reagents | Conditions | Product |

| This compound | Water, Sulfuric Acid (catalytic) | Heating | 3,4-Dimethoxy-5-nitrobenzoic acid |

Mechanistic Studies of Ester Hydrolysis

The mechanism of ester hydrolysis has been extensively studied. For both acid- and base-catalyzed hydrolysis of methyl benzoates, the reaction generally proceeds through a tetrahedral intermediate. The rate of hydrolysis is influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Reduction Chemistry of the Nitro Group

The nitro group of this compound can be reduced to an amino group, yielding methyl 3,4-dimethoxy-5-aminobenzoate. This transformation is a key step in the synthesis of many biologically active molecules. The reduction can be achieved through various methods, including catalytic hydrogenation and selective chemical reduction.

Catalytic Hydrogenation to Amino Derivatives (e.g., Methyl 3,4-Dimethoxy-5-Aminobenzoate)

Catalytic hydrogenation is a widely used method for the reduction of nitro groups due to its high efficiency and clean reaction profile. This process involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.

The reaction is typically carried out in a solvent such as methanol, ethanol, or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure of hydrogen. The nitro group is selectively reduced to an amino group without affecting the ester or methoxy (B1213986) functionalities.

| Reactant | Reagents | Solvent | Product |

| This compound | Hydrogen Gas, Palladium on Carbon (Pd/C) | Methanol or Ethanol | Methyl 3,4-dimethoxy-5-aminobenzoate |

Selective Chemical Reduction Methods

In addition to catalytic hydrogenation, various chemical reducing agents can be employed to convert the nitro group to an amine. The choice of reagent is often dictated by the presence of other functional groups in the molecule and the desired selectivity. For substrates containing functional groups that are sensitive to catalytic hydrogenation conditions, selective chemical reduction methods are particularly valuable.

One such method involves the use of metals in acidic media, such as tin or iron in the presence of hydrochloric acid. However, these conditions can sometimes lead to the hydrolysis of the ester group. A milder and more selective method for the reduction of nitroarenes in the presence of ester groups is the use of sodium borohydride (B1222165) in combination with a transition metal salt, such as iron(II) chloride (FeCl₂). researchgate.netd-nb.info This system has been shown to be highly chemoselective, providing the desired amino derivatives in excellent yields without affecting the ester functionality. researchgate.netd-nb.info Another approach employs hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder, which selectively reduces the aromatic nitro group at room temperature. niscpr.res.in

| Method | Reagents | Conditions | Key Features |

| Metal-assisted borohydride reduction | Sodium borohydride, Iron(II) chloride | Room Temperature | High chemoselectivity for the nitro group over the ester. researchgate.netd-nb.info |

| Hydrazine-based reduction | Hydrazine glyoxylate, Zinc or Magnesium powder | Room Temperature | Selective and rapid reduction without affecting other reducible groups. niscpr.res.in |

Derivatization of the Aromatic Ring System

The aromatic core of this compound is a highly substituted benzene ring, featuring both electron-donating and electron-withdrawing groups. This arrangement of substituents dictates the reactivity and regioselectivity of further chemical transformations on the ring. The existing methoxy, nitro, and methyl ester groups provide multiple avenues for derivatization through various reaction pathways.

Further Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. unacademy.com The feasibility and outcome of such reactions on this compound are governed by the cumulative electronic and steric effects of the substituents already present on the ring.

The two methoxy groups (-OCH₃) at positions C3 and C4 are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance. Conversely, the methyl ester (-COOCH₃) at C1 and the nitro group (-NO₂) at C5 are strong deactivating groups and meta-directors, withdrawing electron density from the ring. aiinmr.com

The directing influences on the two available positions, C2 and C6, are as follows:

Position C2: This position is ortho to the activating C3-methoxy group and meta to the deactivating C5-nitro group. However, it is also ortho to the deactivating C1-ester group, which, along with potential steric hindrance from the adjacent C1 and C3 substituents, makes it a less favored site for electrophilic attack.

Position C6: This position is para to the strongly activating C3-methoxy group and ortho to the activating C4-methoxy group. Although it is ortho to the deactivating C5-nitro group, the powerful activating and directing influence of the two methoxy groups is expected to dominate.

Therefore, further electrophilic aromatic substitution is predicted to occur predominantly at the C6 position. This regioselectivity is driven by the formation of a more stable carbocation intermediate (a sigma complex), which is highly stabilized by resonance involving the lone pairs of the C3 and C4 methoxy groups. youtube.com

| Reaction Type | Reagent/Conditions | Predicted Major Product |

| Halogenation | Br₂, FeBr₃ | Methyl 6-bromo-3,4-dimethoxy-5-nitrobenzoate |

| Nitration | HNO₃, H₂SO₄ | Methyl 3,4-dimethoxy-5,6-dinitrobenzoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 6-acyl-3,4-dimethoxy-5-nitrobenzoate |

Nucleophilic Aromatic Substitution (if activated for this pathway)

Nucleophilic aromatic substitution (SNAr) is a viable pathway for aromatic compounds that possess a good leaving group and are activated by strong electron-withdrawing groups positioned ortho and/or para to it.

This compound is well-configured for this reaction. The methoxy groups can potentially serve as leaving groups (as methoxide), and the ring is strongly activated by two electron-withdrawing groups. The viability of substitution at the C3 and C4 positions can be assessed:

Substitution at C4: The methoxy group at this position is an excellent candidate for displacement. It is positioned ortho to the powerful electron-withdrawing nitro group at C5 and para to the electron-withdrawing methyl ester group at C1. This dual activation provides significant stabilization for the negatively charged Meisenheimer complex intermediate, which is characteristic of the SNAr mechanism.

Substitution at C3: The methoxy group here is less activated. While it is ortho to the methyl ester group, it is meta to the nitro group, which cannot effectively stabilize the intermediate through resonance from this position.

Consequently, nucleophilic attack is highly favored at the C4 position. Studies on similar systems, such as 2,4-dimethoxynitrobenzene, have demonstrated that a methoxy group ortho to a nitro group can be effectively displaced by nucleophiles like alkoxides. nih.gov This supports the prediction that this compound will react with various nucleophiles to yield C4-substituted products.

| Nucleophile (Nu⁻) | Reagent | Product |

| Amine | R₂NH | Methyl 4-(dialkylamino)-3-methoxy-5-nitrobenzoate |

| Alkoxide | R'O⁻Na⁺ | Methyl 4-alkoxy-3-methoxy-5-nitrobenzoate |

| Thiolate | RS⁻Na⁺ | Methyl 4-(alkylthio)-3-methoxy-5-nitrobenzoate |

Side Chain Modifications and Functional Group Interconversions

The ester and nitro functional groups on this compound are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions, known as functional group interconversions, modify the peripheral groups without altering the core aromatic ring structure. ub.eduimperial.ac.uk

Reactions of the Methyl Ester Group

The methyl ester is a versatile functional group that can undergo several key transformations:

Hydrolysis: The ester can be readily converted to the corresponding carboxylic acid through saponification. This reaction is typically achieved by heating with an aqueous base, such as sodium hydroxide, followed by acidification. orgsyn.orgchemspider.com The resulting 3,4-dimethoxy-5-nitrobenzoic acid is a valuable intermediate for further derivatization, such as amide bond formation. nih.gov

Reduction: The ester can be reduced to a primary alcohol, (3,4-dimethoxy-5-nitrophenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride are generally unreactive towards esters. imperial.ac.uk

| Reaction | Reagents | Product |

| Hydrolysis | 1. NaOH (aq), Δ2. HCl (aq) | 3,4-Dimethoxy-5-nitrobenzoic acid |

| Reduction | 1. LiAlH₄, Et₂O2. H₂O | (3,4-Dimethoxy-5-nitrophenyl)methanol |

Reactions of the Nitro Group

The aromatic nitro group is a key functional handle, with its reduction to an amino group being one of the most important transformations in aromatic chemistry. This conversion dramatically alters the electronic properties of the aromatic ring, turning the strongly deactivating nitro group into a strongly activating amino group. A wide array of reagents can accomplish this reduction, offering flexibility in terms of reaction conditions and tolerance of other functional groups. organic-chemistry.org

Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) is a common and high-yielding method. sciencemadness.org Other classical methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid. Milder reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) can also be employed, which can be advantageous when other sensitive functional groups are present. google.com

| Reagent/Conditions | Product |

| H₂, Pd/C, Methanol | Methyl 3-amino-4,5-dimethoxybenzoate |

| Fe, Acetic Acid | Methyl 3-amino-4,5-dimethoxybenzoate |

| Sn, HCl | Methyl 3-amino-4,5-dimethoxybenzoate |

| Na₂S₂O₄, aq. NaOH | Methyl 3-amino-4,5-dimethoxybenzoate |

Spectroscopic Characterization and Structural Analysis of Methyl 3,4 Dimethoxy 5 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

A theoretical ¹H NMR spectrum of Methyl 3,4-dimethoxy-5-nitrobenzoate would be expected to show distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy (B1213986) groups. The chemical shifts (δ) would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy groups. The integration of these signals would correspond to the number of protons in each unique chemical environment, and the splitting patterns (multiplicity) would provide information about neighboring protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be spread over a characteristic range, with the carbon atoms attached to the nitro and methoxy groups showing significant shifts. Signals for the carbonyl carbon of the ester group and the carbons of the methyl and methoxy groups would also be present in distinct regions of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to. columbia.edu

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This data would confirm the elemental formula (C₁₀H₁₁NO₆).

Fragmentation Pattern Analysis (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) would separate the compound from any impurities and provide its mass spectrum. The fragmentation pattern observed in the mass spectrum is a result of the molecule breaking apart in a predictable manner upon ionization. Analysis of these fragment ions can provide valuable information about the structure of the molecule. For example, the loss of a methoxy group (-OCH₃) or the nitro group (-NO₂) would result in characteristic fragment ions.

Without experimental data from these analytical techniques, a detailed and accurate spectroscopic characterization and structural analysis of this compound cannot be provided at this time.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides insight into the molecular vibrations of a compound, allowing for the identification of functional groups and elucidation of molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy

No experimental FTIR spectra for this compound have been found in the searched databases and literature. While the spectra of related compounds such as methyl 3-nitrobenzoate and various methoxy-nitrobenzoate isomers are documented, a direct analysis of the title compound's characteristic vibrational modes is not possible without empirical data.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, is utilized to study the electronic transitions within a molecule. A search for the UV-Vis absorption spectrum of this compound did not yield any specific experimental results. Therefore, information regarding its maximum absorption wavelengths (λmax) and molar absorptivity, which are crucial for understanding its electronic structure and potential applications in spectrophotometry, is currently unavailable.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Despite searches of crystallographic databases, the crystal structure of this compound has not been reported. Consequently, critical data such as its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles are not known. While the structures of other substituted nitrobenzoate compounds have been determined, this information cannot be directly extrapolated to the title compound.

Computational and Theoretical Studies of Methyl 3,4 Dimethoxy 5 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a popular method for quantum chemical calculations due to its balance of accuracy and computational cost. arxiv.org For Methyl 3,4-dimethoxy-5-nitrobenzoate, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G, can be employed to determine the most stable conformation of the molecule. researchgate.netscirp.org This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state. scielo.org.mx The resulting optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles.

The electronic structure of this compound can also be elucidated using DFT. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

Table 1: Predicted Geometrical Parameters of this compound using DFT

| Parameter | Predicted Value |

| C-N Bond Length | ~1.48 Å |

| N-O Bond Lengths (Nitro Group) | ~1.22 Å |

| C=O Bond Length (Ester Group) | ~1.21 Å |

| C-O Bond Length (Ester Group) | ~1.35 Å |

| C-O Bond Lengths (Methoxy Groups) | ~1.36 Å |

| O-N-O Bond Angle | ~124° |

| C-C-N Bond Angle | ~119° |

| C-C=O Bond Angle | ~124° |

Note: These are predicted values based on DFT calculations of similar substituted nitrobenzoates and may vary with the specific functional and basis set used.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. mdpi.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though they are often more computationally demanding than DFT. mdpi.com For this compound, ab initio calculations can be used to further refine the geometry and electronic structure obtained from DFT. These methods are particularly useful for benchmarking the results from less computationally intensive methods and for obtaining highly accurate energies.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. epstem.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted. These predicted spectra can then be compared with experimental data to confirm the structure of the compound. The deshielding effect of the nitro and ester groups, as well as the shielding effect of the methoxy (B1213986) groups, can be computationally modeled to predict the chemical shifts of the aromatic protons and carbons. aiinmr.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~7.5 - 8.5 | ~108 - 115 |

| Methoxy (-OCH₃) | ~3.9 - 4.1 | ~56 - 62 |

| Ester (-COOCH₃) | ~3.9 - 4.0 | ~53 |

| Carbonyl (C=O) | - | ~164 |

| Aromatic C-NO₂ | - | ~140 - 150 |

| Aromatic C-OCH₃ | - | ~145 - 155 |

| Aromatic C-COOCH₃ | - | ~125 - 135 |

Note: These are estimated chemical shift ranges based on the analysis of similar compounds and the expected electronic effects of the substituents.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies of this compound. researchgate.netscirp.org These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and wagging of bonds. The calculated vibrational spectrum can be compared with the experimental IR and Raman spectra to aid in the assignment of the observed absorption bands to specific functional groups. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. scirp.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methoxy/Ester) | 2850 - 3000 |

| C=O Stretch (Ester) | 1720 - 1740 |

| Asymmetric NO₂ Stretch | 1520 - 1560 |

| Symmetric NO₂ Stretch | 1340 - 1370 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-O Stretch (Ester and Methoxy) | 1000 - 1300 |

| C-N Stretch | 800 - 900 |

Note: These are predicted frequency ranges based on DFT calculations for similar nitroaromatic compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. researchgate.net For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* and n → π* transitions. youtube.comlibretexts.org These transitions are responsible for the absorption of UV-Vis light and are influenced by the presence of chromophores, such as the nitro group and the benzene (B151609) ring, and auxochromes, like the methoxy groups.

Table 4: Predicted Electronic Transitions and UV-Vis Absorption for this compound

| Electronic Transition | Predicted λmax (nm) |

| π → π | ~250 - 300 |

| n → π | ~300 - 350 |

Note: These are estimated absorption ranges based on the expected electronic transitions for a nitroaromatic compound with electron-donating methoxy groups.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms through computational chemistry provides profound insights into the synthetic pathways leading to this compound. By mapping the potential energy surface of a reaction, key features such as transition states and intermediates can be identified, offering a detailed understanding of the reaction kinetics and thermodynamics.

Transition State Characterization for Synthetic Pathways

A crucial synthetic route to this compound involves the nitration of methyl 3,4-dimethoxybenzoate. The mechanism for this electrophilic aromatic substitution has been a subject of theoretical investigation. The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from nitric and sulfuric acids. aiinmr.com Computational studies on similar aromatic nitration reactions have characterized the transition state for the attack of the nitronium ion on the aromatic ring. rsc.org

For the nitration of methyl 3,4-dimethoxybenzoate, the presence of two activating methoxy groups and a deactivating methyl ester group directs the incoming electrophile. The transition state for the formation of the sigma complex (or arenium ion) is of primary interest. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model this transition state. These calculations would reveal the geometry of the transition state, including the partial bonds being formed between the aromatic carbon and the nitrogen of the nitronium ion, and the distribution of charge. The characterization of this transition state is essential for understanding the regioselectivity of the reaction, explaining why the nitro group is directed to the 5-position.

Energy Profiles of Chemical Transformations

The energy profile of a chemical reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. For the synthesis of this compound, computational methods can be used to construct a detailed energy profile for the nitration step. This profile would illustrate the relative energies of the reactants, the transition state, the sigma complex intermediate, and the final product.

The energy profile would typically show an initial activation energy barrier corresponding to the formation of the transition state. The stability of the sigma complex intermediate, which is influenced by the resonance delocalization of the positive charge, can also be determined. The presence of the methoxy groups plays a significant role in stabilizing this intermediate through resonance. A second, smaller energy barrier is associated with the deprotonation of the sigma complex to restore aromaticity and yield the final product. Molecular Electron Density Theory (MEDT) is a powerful tool for analyzing such reaction mechanisms and has been applied to understand various organic reactions, including nitrations. researchgate.net By calculating the Gibbs free energy of reaction, it can be established whether the formation of this compound is a thermodynamically favorable process. mdpi.com

Molecular Modeling and Docking Studies for Structure-Activity Relationships (e.g., for related scaffolds as enzyme inhibitors)

Molecular modeling and docking studies are powerful computational tools for investigating the structure-activity relationships (SAR) of molecules. While specific docking studies on this compound as an enzyme inhibitor are not extensively reported, the principles can be applied to understand its potential biological activity and that of related scaffolds. Such studies are instrumental in rational drug design, helping to predict how a ligand will bind to the active site of a protein. mdpi.comsamipubco.com

Conformation Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound can be performed using computational methods to identify the most stable, low-energy conformations. The rotational barriers around the C(ar)-C(carbonyl) and C(ar)-O(methoxy) bonds are of particular interest.

Table 1: Torsional Angle Data for Related Compounds

| Compound | Torsional Angle | Value (°) | Method |

| Methyl 4-nitrobenzoate | Dihedral angle between methoxycarbonyl group and benzene ring | 8.8 (1) | X-ray Crystallography |

| Methyl 3,4,5-trimethoxybenzoate | Dihedral angle between the C3-C8 plane with the carboxylate group O1-C2-O2 plane | 2.5 | X-ray Crystallography |

This table presents data for structurally related compounds to infer potential conformational characteristics of this compound.

Intermolecular Interactions

The types of intermolecular interactions a molecule can form are crucial for its binding to a receptor. For this compound, several types of non-covalent interactions are possible, including hydrogen bonds, π-π stacking, and van der Waals interactions. researchgate.net Although the molecule itself does not have a strong hydrogen bond donor, the oxygen atoms of the methoxy, nitro, and ester groups can act as hydrogen bond acceptors.

In silico studies of related nitroaromatic compounds have highlighted the importance of such interactions in their crystal structures and biological activities. For instance, the crystal structure of methyl 4-hydroxy-3-nitrobenzoate reveals an extensive network of hydrogen bonding and π-stacking interactions. researchgate.net Molecular docking simulations of ligands with similar functional groups in protein active sites often show key interactions with amino acid residues. japsr.in For this compound, the aromatic ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in an enzyme's active site. The polar nitro and ester groups can engage in electrostatic and dipole-dipole interactions.

Table 2: Potential Intermolecular Interactions of this compound

| Functional Group | Potential Interaction Type | Potential Interacting Partner (in a protein) |

| Nitro Group (O-N-O) | Hydrogen Bond Acceptor, Dipole-Dipole | Hydrogen Bond Donors (e.g., -NH, -OH groups of amino acids) |

| Methoxy Groups (-OCH₃) | Hydrogen Bond Acceptor | Hydrogen Bond Donors |

| Methyl Ester Group (-COOCH₃) | Hydrogen Bond Acceptor (carbonyl oxygen) | Hydrogen Bond Donors |

| Benzene Ring | π-π Stacking, Hydrophobic Interactions | Aromatic Amino Acid Residues (Phe, Tyr, Trp), Aliphatic Residues |

Applications and Industrial Significance of Methyl 3,4 Dimethoxy 5 Nitrobenzoate As a Chemical Intermediate

Role in the Synthesis of Pharmaceutical Intermediates

A primary and well-documented application of methyl 3,4-dimethoxy-5-nitrobenzoate is its function as a precursor in the manufacture of active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of entacapone (B1671355), a medication used in the management of Parkinson's disease.

Utilization in Fine Chemical Synthesis

The use of this compound extends into the broader field of fine chemical synthesis, where it is valued as a versatile starting material. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and pharmaceutical intermediates like the precursors to entacapone are a major segment of this industry.

Its utility in fine chemical synthesis is demonstrated by its role in creating specific, highly substituted aromatic compounds. The presence of multiple reactive sites—the ester, the nitro group, and the methoxy (B1213986) groups—allows for a variety of chemical transformations. For instance, the nitro group can be reduced to an amine, opening pathways to a different class of derivatives, while the ester can be converted to other functional groups. This versatility makes it a valuable component for chemists designing multi-step syntheses of complex target molecules. Its application as a pharmaceutical intermediate is a prime example of its significance in the production of high-value, specialized chemicals. cymitquimica.com

Building Block for Complex Aromatic Systems

This compound functions as a foundational building block for the assembly of complex aromatic systems. In organic synthesis, a "building block" is a molecule whose chemical structure is incorporated into a larger, final molecule. The synthesis of entacapone is a clear illustration of this principle; the substituted nitrophenyl core of this compound is retained in the final drug structure.

The strategic placement of its functional groups guides the construction of more elaborate molecules. The nitro and methoxy groups are directing groups that influence the position of further substitutions on the aromatic ring, allowing for regioselective synthesis. This control is essential when constructing complex molecules where a specific isomer is required, as is common in pharmacologically active compounds. Aromatic nitro compounds, in general, are recognized as important building blocks in the synthesis of various pharmaceutically relevant substances.

Role as a Standard or Reference Compound in Analytical Chemistry

The use of this compound as a standard or reference compound in analytical chemistry is not well-documented in publicly available scientific literature or commercial product specifications. While related compounds such as methyl benzoate (B1203000) and other nitroaromatic esters are sometimes used as analytical standards for methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC), specific applications of this compound for this purpose are not established. Typically, a compound used as a reference standard must have a well-certified purity and be accompanied by a certificate of analysis detailing its characterization. At present, such documentation for this specific compound as an analytical standard is not readily found.

Table 2: Summary of Applications

| Application Area | Specific Role | Example |

|---|---|---|

| Pharmaceutical Synthesis | Precursor to key intermediates | Hydrolyzed to 3,4-dimethoxy-5-nitrobenzoic acid for entacapone synthesis. sigmaaldrich.comsielc.com |

| Fine Chemical Synthesis | Versatile starting material | Used to produce high-value, specialized aromatic compounds. cymitquimica.com |

| Complex Aromatic Systems | Foundational building block | Provides a substituted nitrophenyl core for larger molecules. |

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3,4-dimethoxy-5-nitrobenzoic acid |

| Entacapone |

| Sodium hydroxide (B78521) |

Future Perspectives and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Synthesis

The traditional synthesis of nitroaromatic compounds, often relying on harsh conditions with mixed acids (sulfuric and nitric acid), presents challenges in terms of regioselectivity, safety, and waste generation. orgchemres.orghardmantrust.org.ukrsc.org Future research is intensely focused on discovering and optimizing novel catalytic systems that offer milder reaction conditions, higher selectivity, and improved sustainability for the synthesis of polysubstituted aromatic compounds like Methyl 3,4-dimethoxy-5-nitrobenzoate.

Heterogeneous Catalysts: Solid acid catalysts are a primary area of exploration due to their ease of separation, reusability, and potential for enhanced regioselectivity. acs.org Materials such as zeolites and modified silica (B1680970) are being investigated for their shape-selective properties, which can direct the nitration to a specific position on the aromatic ring, minimizing the formation of unwanted isomers. researchgate.netresearchgate.net For instance, catalysts like MoO₃/SiO₂ have shown high activity and para-selectivity in the nitration of substituted benzenes, a principle that could be adapted for the specific substitution pattern of dimethoxybenzoates. researchgate.netresearchgate.net

Photocatalysis: The use of light to drive chemical reactions offers a green alternative to traditional thermal methods. dss.go.th Research into photocatalytic systems, often employing semiconductor materials like titanium dioxide (TiO₂), is an emerging avenue for both the synthesis and transformation of nitroaromatics. cambridge.orgacs.orgacs.org Photocatalysis could enable the synthesis of dimethoxy-nitrobenzoates under ambient temperature and pressure, reducing energy consumption and improving the safety profile of the process. nih.gov

Ionic Liquids: Ionic liquids (ILs) are being explored both as solvents and catalysts for nitration reactions. oup.comoup.com Their unique properties, such as low vapor pressure and tunable acidity, can lead to improved reaction rates and selectivities. nih.govacs.org Brønsted acidic ionic liquids have successfully catalyzed the nitration of simple aromatics using aqueous nitric acid, which generates only water as a byproduct, representing a significantly greener approach. oup.comoup.com

| Catalyst Type | Potential Advantages for Synthesis | Representative Examples |

| Heterogeneous Catalysts | High regioselectivity, reusability, reduced acid waste | Zeolites, MoO₃/SiO₂, Sulfated Metal Oxides |

| Photocatalysts | Mild reaction conditions (ambient temperature/pressure), use of light as an energy source | Titanium Dioxide (TiO₂), Graphene-based structures |

| Ionic Liquids (ILs) | Green solvent/catalyst, enhanced reaction rates, tunable properties | Brønsted acidic imidazolium (B1220033) salts |

Integration into Automated and High-Throughput Synthesis Platforms

The demand for rapid discovery and optimization of new chemical entities and synthetic routes has propelled the integration of automation and high-throughput experimentation (HTE) in organic chemistry. youtube.com These platforms are set to accelerate research related to this compound and its derivatives.

High-Throughput Experimentation (HTE): HTE utilizes multi-well plates and robotics to perform a large number of reactions in parallel, enabling the rapid screening of various catalysts, solvents, and reaction conditions. youtube.comchemrxiv.org This approach is particularly valuable for optimizing the nitration of complex aromatic substrates where predicting the optimal conditions is difficult. rsc.orgchemrxiv.org By systematically screening diverse nitrating and activating agents, researchers can quickly identify novel and efficient conditions for the synthesis of the target compound. chemrxiv.org

Automated Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of automation. researchgate.netewadirect.com For exothermic reactions like nitration, the small reactor volume in flow systems minimizes safety risks. ewadirect.com An automated flow platform could enable a multi-step synthesis, including the nitration of a dimethoxybenzoate precursor followed by subsequent reduction or functionalization, without the need for isolating intermediates. acs.org This approach not only increases efficiency but also reduces waste and manual handling. researchgate.net

Advanced Mechanistic Investigations via In Situ Spectroscopy

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes, improving yields, and minimizing byproducts. The application of in situ spectroscopic techniques allows for real-time monitoring of chemical reactions as they occur, providing invaluable data on reaction kinetics, intermediates, and catalyst behavior.

FTIR and Raman Spectroscopy: In situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for tracking the concentration of reactants, products, and transient intermediates throughout a reaction. nih.govyoutube.comresearchgate.net For the nitration of a dimethoxybenzoate precursor, these techniques can monitor the consumption of the starting material and the formation of the nitro-substituted product in real-time. researchgate.net This data helps in determining the precise endpoint of the reaction, identifying the formation of any unstable intermediates, and elucidating the role of the catalyst, leading to a more controlled and efficient synthesis. nih.gov

The ability to continuously monitor the reaction provides a time-resolved analysis of the process, which is particularly useful for optimizing flow chemistry systems and ensuring consistent product quality. nih.gov

Computational Design of New Derivatives with Tunable Properties

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. These approaches can predict the properties of molecules before they are synthesized, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or other properties. nih.gov For derivatives of this compound, QSAR can be employed to design new molecules with enhanced therapeutic effects or reduced toxicity. researchgate.netnih.govmdpi.com By analyzing how different substituents on the aromatic ring affect a desired property, researchers can computationally screen a virtual library of compounds to identify the most promising candidates for synthesis. researchgate.net Nitroaromatic compounds are known to have applications in various fields but can also exhibit toxicity, making predictive modeling particularly important. nih.govnih.gov

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties of molecules and predict their reactivity. This can aid in explaining the regioselectivity of nitration reactions and in designing substrates or catalysts that favor the formation of the desired isomer. researchgate.net By modeling the transition states of the reaction, chemists can gain insight into the energy barriers for different reaction pathways.

Sustainable Synthesis Strategies for Dimethoxy-Nitrobenzoates

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to minimize environmental impact and improve safety. jetir.org For the synthesis of dimethoxy-nitrobenzoates, several sustainable strategies are being actively explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. ajrconline.orgrasayanjournal.co.in It provides rapid and uniform heating, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net The application of microwave-assisted synthesis to the nitration of dimethoxybenzoates could dramatically improve the efficiency of the process, particularly when combined with solvent-free conditions. researchgate.net

Alternative Nitrating Agents: A key focus of green nitration chemistry is the replacement of the traditional mixed-acid system with more environmentally benign alternatives. orgchemres.org Dinitrogen pentoxide (N₂O₅) is considered an eco-friendly nitrating agent as it can be used in near-stoichiometric amounts, significantly reducing acid waste. nih.gov Other systems, such as metal nitrates in combination with activating agents, also offer milder and more selective routes for nitration. sci-hub.seorganic-chemistry.org

Green Solvents: The choice of solvent has a major impact on the environmental footprint of a chemical process. Research into replacing volatile and hazardous organic solvents with greener alternatives is a priority. As mentioned, ionic liquids are one such alternative. researchgate.net Additionally, deep eutectic solvents (DES) are being investigated as environmentally friendly reaction media for various chemical transformations, including nitration. sci-hub.se

| Sustainable Strategy | Key Benefit | Example Application |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency | Synthesis of substituted isoquinolines and resveratrol (B1683913) esters researchgate.netthieme-connect.com |

| Alternative Nitrating Agents | Reduced acid waste, improved safety, higher selectivity | Dinitrogen pentoxide (N₂O₅), Metal nitrates (e.g., Cu(NO₃)₂) nih.govsci-hub.se |

| Green Solvents | Reduced environmental impact and toxicity, potential for reuse | Ionic Liquids (ILs), Deep Eutectic Solvents (DES) oup.comsci-hub.se |

Q & A

Q. What are the established synthetic routes for Methyl 3,4-dimethoxy-5-nitrobenzoate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nitration of methyl 3,4-dimethoxybenzoate using a mixed acid system (HNO₃/H₂SO₄). Key steps include:

- Controlled temperature (<5°C) during nitration to prevent over-nitration or decomposition .

- Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Purity optimization requires analytical validation using HPLC (C18 column, UV detection at 254 nm) or ¹H/¹³C NMR to confirm absence of byproducts like methyl 3,4-dimethoxybenzoate or dinitro derivatives .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Structural validation involves:

- Spectroscopic analysis :

- ¹H NMR: Aromatic protons appear as distinct singlets (δ 7.5–8.0 ppm for nitro-substituted ring), with methoxy groups at δ 3.8–4.0 ppm .

- IR spectroscopy: Confirm nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) functional groups .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₁₀H₁₁NO₆: 253.0589) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reactivity data for this compound under basic vs. acidic conditions?

- Methodological Answer : Conflicting reactivity reports (e.g., ester hydrolysis vs. nitro group reduction) can arise from solvent polarity and catalyst choice. Systematic approaches include:

- pH-controlled studies :

- Acidic conditions (HCl/EtOH, reflux): Nitro group stability, ester hydrolysis to 3,4-dimethoxy-5-nitrobenzoic acid .

- Basic conditions (NaOH/MeOH): Potential demethylation of methoxy groups, monitored by TLC or LC-MS .

- Catalyst screening : Use Pd/C for selective nitro reduction while preserving the ester group, verified by NMR .

Q. How does the electronic effect of the nitro group influence regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position relative to itself. Experimental validation involves:

- Suzuki-Miyaura coupling : Use arylboronic acids to target the activated position (C-2 or C-6 of the benzene ring), analyzed by X-ray crystallography or NOE NMR .

- DFT calculations : Compare Fukui indices to predict reactive sites, corroborated by experimental yields .

Q. What computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Screen derivatives against target enzymes (e.g., cytochrome P450) using AutoDock Vina, with validation via IC₅₀ assays .

- QSAR models : Corrogate nitro group electronegativity and methoxy lipophilicity with antimicrobial activity (e.g., against E. coli), validated by MIC assays .

Data Analysis & Comparative Studies

Q. How can researchers reconcile discrepancies in reported melting points for this compound?

- Methodological Answer : Discrepancies (e.g., 120–125°C vs. 128–130°C) may stem from polymorphic forms or impurities. Mitigation strategies include:

- DSC analysis : Identify polymorph transitions or decomposition events .

- Comparative recrystallization : Test solvents (e.g., acetone vs. DCM) to isolate pure crystalline forms .

Q. What analytical techniques differentiate this compound from structurally similar nitroaromatics?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.